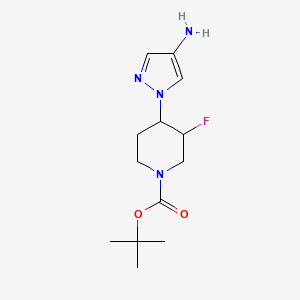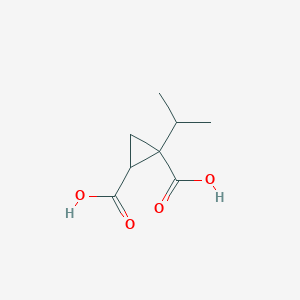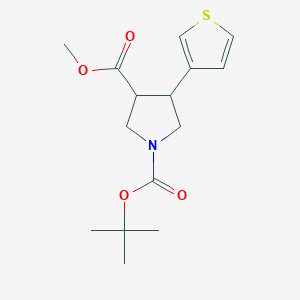
tert-butyl 4-(4-amino-1H-pyrazol-1-yl)-3-fluoropiperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 4-(4-amino-1H-pyrazol-1-yl)-3-fluoropiperidine-1-carboxylate: is a heterocyclic compound with potential applications in various fields of scientific research. This compound is characterized by the presence of a piperidine ring substituted with a pyrazolyl group, an amino group, and a fluorine atom. The tert-butyl group provides steric hindrance, which can influence the compound’s reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(4-amino-1H-pyrazol-1-yl)-3-fluoropiperidine-1-carboxylate typically involves multiple steps. One common method starts with the preparation of tert-butyl 4-(4-nitro-1H-pyrazol-1-yl)piperidine-1-carboxylate. This intermediate is then subjected to reduction reactions to convert the nitro group to an amino group. The fluorine atom can be introduced through nucleophilic substitution reactions using appropriate fluorinating agents .
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and reaction time, as well as using catalysts to enhance the reaction rate. The use of continuous flow reactors and automated systems can further improve the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 4-(4-amino-1H-pyrazol-1-yl)-3-fluoropiperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group in intermediates can be reduced to an amino group.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitroso or nitro derivatives, while substitution reactions can introduce various functional groups in place of the fluorine atom.
Scientific Research Applications
Chemistry: In chemistry, tert-butyl 4-(4-amino-1H-pyrazol-1-yl)-3-fluoropiperidine-1-carboxylate is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound can be used to study the interactions between small molecules and biological targets. Its fluorine atom can serve as a probe in fluorine-19 nuclear magnetic resonance (NMR) spectroscopy, providing insights into molecular interactions and dynamics .
Medicine: In medicinal chemistry, this compound may be explored for its potential therapeutic properties. Its ability to interact with specific biological targets makes it a candidate for drug development .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique reactivity and stability make it suitable for various applications, including the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of tert-butyl 4-(4-amino-1H-pyrazol-1-yl)-3-fluoropiperidine-1-carboxylate involves its interaction with specific molecular targets. The amino group and the fluorine atom play crucial roles in binding to these targets, influencing the compound’s biological activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
- tert-Butyl 4-(4-amino-1H-pyrazol-1-yl)piperidine-1-carboxylate
- tert-Butyl 4-(4-nitro-1H-pyrazol-1-yl)piperidine-1-carboxylate
- tert-Butyl 4-(4-chloro-1H-pyrazol-1-yl)piperidine-1-carboxylate
Uniqueness: tert-Butyl 4-(4-amino-1H-pyrazol-1-yl)-3-fluoropiperidine-1-carboxylate is unique due to the presence of the fluorine atom, which can significantly influence its reactivity and interactions with biological targets. The fluorine atom can enhance the compound’s stability and lipophilicity, making it more suitable for certain applications compared to its non-fluorinated analogs .
Properties
Molecular Formula |
C13H21FN4O2 |
|---|---|
Molecular Weight |
284.33 g/mol |
IUPAC Name |
tert-butyl 4-(4-aminopyrazol-1-yl)-3-fluoropiperidine-1-carboxylate |
InChI |
InChI=1S/C13H21FN4O2/c1-13(2,3)20-12(19)17-5-4-11(10(14)8-17)18-7-9(15)6-16-18/h6-7,10-11H,4-5,8,15H2,1-3H3 |
InChI Key |
KQTNGQNVMJOMCS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C(C1)F)N2C=C(C=N2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-[(1r)-1-Azidopropyl]pyridine](/img/structure/B12313842.png)


![2-[2-(6-Aminopurin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl]oxy-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B12313857.png)






![rac-[(1R,6R,7S)-bicyclo[4.2.0]octan-7-yl]methanesulfonyl chloride](/img/structure/B12313885.png)
